3-[1-(4-Methylphenyl)cyclopentyl]-5-(pyrrolidin-1-ylmethyl)-1,2,4-oxadiazole
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Overview
Description
3-[1-(4-Methylphenyl)cyclopentyl]-5-(pyrrolidin-1-ylmethyl)-1,2,4-oxadiazole is a complex organic compound that features a unique combination of functional groups, including a cyclopentyl ring, a pyrrolidinylmethyl group, and an oxadiazole ring. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(4-Methylphenyl)cyclopentyl]-5-(pyrrolidin-1-ylmethyl)-1,2,4-oxadiazole typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Cyclopentyl Intermediate: The cyclopentyl ring is synthesized through a cyclization reaction involving a suitable diene and a dienophile under controlled conditions.
Introduction of the 4-Methylphenyl Group: The 4-methylphenyl group is introduced via a Friedel-Crafts alkylation reaction using 4-methylbenzyl chloride and an appropriate Lewis acid catalyst.
Formation of the Oxadiazole Ring: The oxadiazole ring is formed through a cyclization reaction involving a hydrazine derivative and a carboxylic acid derivative under acidic conditions.
Attachment of the Pyrrolidinylmethyl Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure high purity and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
3-[1-(4-Methylphenyl)cyclopentyl]-5-(pyrrolidin-1-ylmethyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles or electrophiles, appropriate solvents, and catalysts.
Major Products
The major products formed from these reactions depend on the specific functional groups targeted and the reaction conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
3-[1-(4-Methylphenyl)cyclopentyl]-5-(pyrrolidin-1-ylmethyl)-1,2,4-oxadiazole has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its unique structural features and potential biological activities.
Biological Studies: It is used in studies to understand its interactions with biological targets, such as enzymes and receptors.
Chemical Biology: The compound serves as a tool to probe biological pathways and mechanisms.
Industrial Applications: It may be used as an intermediate in the synthesis of other complex molecules or as a component in specialized materials.
Mechanism of Action
The mechanism of action of 3-[1-(4-Methylphenyl)cyclopentyl]-5-(pyrrolidin-1-ylmethyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through non-covalent interactions, leading to modulation of their activity. The exact pathways and molecular targets involved depend on the specific biological context and the nature of the compound’s interactions.
Comparison with Similar Compounds
Similar Compounds
3-[1-(4-Methylphenyl)cyclopentyl]-5-(pyrrolidin-1-ylmethyl)-1,2,4-triazole: Similar structure with a triazole ring instead of an oxadiazole ring.
3-[1-(4-Methylphenyl)cyclopentyl]-5-(pyrrolidin-1-ylmethyl)-1,2,4-thiadiazole: Similar structure with a thiadiazole ring instead of an oxadiazole ring.
Uniqueness
The uniqueness of 3-[1-(4-Methylphenyl)cyclopentyl]-5-(pyrrolidin-1-ylmethyl)-1,2,4-oxadiazole lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the oxadiazole ring, in particular, may contribute to its stability and reactivity, making it a valuable compound for various applications.
Properties
IUPAC Name |
3-[1-(4-methylphenyl)cyclopentyl]-5-(pyrrolidin-1-ylmethyl)-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O/c1-15-6-8-16(9-7-15)19(10-2-3-11-19)18-20-17(23-21-18)14-22-12-4-5-13-22/h6-9H,2-5,10-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHXAYWVECCYVSP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2(CCCC2)C3=NOC(=N3)CN4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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